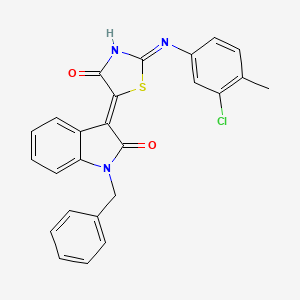![molecular formula C23H25IN6O3S B13379064 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-3-methoxybenzylidene)propanohydrazide](/img/structure/B13379064.png)
2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-3-methoxybenzylidene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-hydroxy-3-methoxybenzylidene)propanohydrazide is a complex organic compound that features a triazole ring, an iodinated aniline moiety, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-hydroxy-3-methoxybenzylidene)propanohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor.
Introduction of the Iodinated Aniline Moiety: This step involves the reaction of the triazole intermediate with 4-iodoaniline under suitable conditions.
Formation of the Hydrazide Linkage: The final step involves the condensation of the intermediate with 2-hydroxy-3-methoxybenzaldehyde to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group.
Reduction: Reduction reactions can occur at the triazole ring or the hydrazide linkage.
Substitution: The iodinated aniline moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group could lead to the formation of an epoxide or an alcohol.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and the iodinated aniline moiety are likely to play key roles in binding to enzymes or receptors, potentially inhibiting their activity. The hydrazide linkage may also contribute to the compound’s overall activity by facilitating interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4,5-diamino-4H-1,2,4-triazole-3-thiol derivatives: These compounds share the triazole core and have been studied for their kinase inhibition properties.
Eugenol derivatives: Compounds like eugenol have similar allyl and methoxy groups, making them structurally related.
Uniqueness
What sets 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-hydroxy-3-methoxybenzylidene)propanohydrazide apart is the combination of the triazole ring, iodinated aniline, and hydrazide linkage, which together confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H25IN6O3S |
|---|---|
Molecular Weight |
592.5 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C23H25IN6O3S/c1-4-12-30-20(14-25-18-10-8-17(24)9-11-18)27-29-23(30)34-15(2)22(32)28-26-13-16-6-5-7-19(33-3)21(16)31/h4-11,13,15,25,31H,1,12,14H2,2-3H3,(H,28,32)/b26-13+ |
InChI Key |
UNXNWJPLIFUSTE-LGJNPRDNSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C(=CC=C1)OC)O)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)I |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C(=CC=C1)OC)O)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-(4-fluoroanilino)-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378991.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B13378998.png)
![N-[1-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1-oxopropan-2-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B13379002.png)
![2-{[(4-Bromo-3-chlorophenyl)imino]methyl}phenol](/img/structure/B13379010.png)
![ethyl 2-[2-bromo-4-[(E)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B13379013.png)

![2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B13379017.png)
![1-[(2,4-Dichlorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B13379026.png)

![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B13379032.png)

![8-[8-chloro-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B13379043.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13379060.png)
![(5Z)-2-(4-fluoroanilino)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379070.png)
